molecular formula C9H12ClNO2 B13567016 (2R)-2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol

(2R)-2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol

Cat. No.: B13567016
M. Wt: 201.65 g/mol
InChI Key: LDQXBBXUWXPXFE-QMMMGPOBSA-N
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Description

(2R)-2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom This compound is characterized by the presence of an amino group, a chloro-substituted methoxyphenyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methoxybenzaldehyde and a suitable amine.

    Reductive Amination: The key step involves the reductive amination of 4-chloro-2-methoxybenzaldehyde with an amine in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to maximize yield and purity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Automated Purification Systems: Employing automated systems for purification to ensure consistent quality and reduce manual labor.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-chloro-2-methoxybenzaldehyde or 4-chloro-2-methoxybenzoic acid.

    Reduction: Formation of (2R)-2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-amine.

    Substitution: Formation of (2R)-2-amino-2-(4-azido-2-methoxyphenyl)ethan-1-ol or (2R)-2-amino-2-(4-thio-2-methoxyphenyl)ethan-1-ol.

Scientific Research Applications

(2R)-2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol
  • (2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol
  • (2R)-2-amino-2-(4-iodo-2-methoxyphenyl)ethan-1-ol

Uniqueness

(2R)-2-amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. The specific stereochemistry also plays a crucial role in its biological activity and selectivity.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

(2R)-2-amino-2-(4-chloro-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12ClNO2/c1-13-9-4-6(10)2-3-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1

InChI Key

LDQXBBXUWXPXFE-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Cl)[C@H](CO)N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(CO)N

Origin of Product

United States

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